2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Catalog No.
S544638
CAS No.
134179-40-1
M.F
C14H32O5Si
M. Wt
308.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapenta...

CAS Number

134179-40-1

Product Name

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C14H32O5Si

Molecular Weight

308.49 g/mol

InChI

InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3

InChI Key

KZFZMISGZPOLJM-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

TBDMS-PEG5

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO

Description

The exact mass of the compound 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is 308.2019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Chemistry and Materials Science

The molecule's structure combines a silicon atom (Si) surrounded by four oxygen atoms (O) forming a central siloxane chain. This chain is flanked by two hydrocarbon (organic) groups with four methyl groups (CH3) attached. This combination suggests potential applications as:

  • Siloxane-based polymers: TMOTSP could be a building block for synthesizing new siloxane polymers with tailored properties. Siloxane polymers have diverse applications in areas like sealants, coatings, and electronics due to their flexibility, heat resistance, and electrical insulating properties .
  • Modification of surfaces: TMOTSP's structure with organic groups on either end could allow it to bind to both organic and inorganic surfaces. This property could be useful for modifying surfaces to control properties like wettability or adhesion in scientific research settings.

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound characterized by its unique structure that incorporates both silicon and oxygen atoms within a long carbon chain. Its molecular formula is C14H32O5SiC_{14}H_{32}O_5Si, with a molecular weight of approximately 308.49 g/mol. The compound features a tetraoxa silapentadecane backbone, which is notable for its potential applications in various fields such as materials science and pharmaceuticals due to its interesting chemical properties and structural characteristics .

The chemical behavior of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol includes reactions typical of alcohols and ethers. The hydroxyl group (-OH) allows for typical alcohol reactions such as dehydration to form alkenes or substitution reactions. Additionally, the presence of the siloxane bond enables unique reactivity profiles not found in purely organic compounds. For example, it can undergo esterification reactions with carboxylic acids to form esters and can also participate in condensation reactions due to its siloxane functionality .

The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with a precursor like tetraethylene glycol or similar oligomers.
  • Reagents: Common reagents include TBDMS-chloride (tert-butyldimethylsilyl chloride) and various solvents such as dichloromethane.
  • Procedure: A typical synthesis involves reacting the starting material with TBDMS-chloride in the presence of a base like diisopropylethylamine under nitrogen atmosphere to protect the hydroxyl group during subsequent reactions .

The unique structure of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol lends itself to various applications:

  • Surfactants: Due to its amphiphilic nature.
  • Pharmaceuticals: Potential use as a drug delivery system or in formulations requiring enhanced solubility.
  • Materials Science: As a component in polymers or coatings that require improved thermal stability or hydrophobic properties .

Several compounds exhibit structural similarities to 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol:

Compound NameStructure TypeUnique Features
Tetraethylene glycolPolyetherCommonly used as a solvent and in polymer synthesis
PolydimethylsiloxaneSiloxaneKnown for its flexibility and low surface tension
1-OctanolAlcoholSimple alcohol used in surfactants

Uniqueness: The incorporation of both silicon and multiple ether linkages in 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol distinguishes it from other compounds by providing unique chemical reactivity and potential applications that leverage its siloxane characteristics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

308.2019

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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